molecular formula C25H34O4 B13859204 tert-Butyldimethylsilyloxy-5-aza-2'-deoxycytidine

tert-Butyldimethylsilyloxy-5-aza-2'-deoxycytidine

Cat. No.: B13859204
M. Wt: 398.5 g/mol
InChI Key: AQMUMBCTNJGBGC-QABRXCAGSA-N
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Description

tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is a chemical compound used as an intermediate in the synthesis of metabolites of azadeoxycytidine, which is known for its neoplasm inhibitory properties. The molecular formula of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is C14H26N4O4Si, and it has a molecular weight of 342.47 g/mol.

Preparation Methods

The synthesis of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves several steps. One common method includes the protection of the hydroxyl group of 5-aza-2’-deoxycytidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.

    Deprotection: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free hydroxyl compound.

Scientific Research Applications

tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is primarily used in scientific research as an intermediate in the synthesis of azadeoxycytidine metabolites. These metabolites have shown potential as neoplasm inhibitors, making them valuable in cancer research. Additionally, the compound is used in studies related to DNA methylation and epigenetics, as it can influence gene expression and genomic stability .

Mechanism of Action

The mechanism of action of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves its conversion to azadeoxycytidine metabolites, which inhibit DNA methyltransferases . These enzymes are responsible for adding methyl groups to cytosine residues in DNA, leading to gene silencing. By inhibiting these enzymes, the compound can reactivate silenced tumor suppressor genes, thereby exerting its anti-neoplastic effects .

Comparison with Similar Compounds

tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is similar to other cytosine analogs such as azacytidine and decitabine . These compounds also inhibit DNA methyltransferases and are used in the treatment of myelodysplastic syndrome and acute myeloid leukemia . tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is unique in its specific use as an intermediate for synthesizing azadeoxycytidine metabolites, which have distinct properties and applications in cancer research.

Similar Compounds

    Azacytidine (AzaC): A cytosine analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.

    Decitabine (AzadC): Another cytosine analog with similar applications as azacytidine.

    5-Aza-2’-deoxycytidine (AzaD): A compound used as a DNA methylation inhibitor in various research studies.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(2R,8R,9R,10R,13S,14R,17S)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19-,20-,23-,24+,25-/m1/s1

InChI Key

AQMUMBCTNJGBGC-QABRXCAGSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H]3CC[C@]4([C@@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@]4(C(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

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